2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a vinyl group substituted with a benzyloxy moiety and a methyl group. The benzyloxy group enhances solubility in organic solvents, while the dioxaborolane ring provides stability for storage and handling .
Properties
Molecular Formula |
C17H25BO3 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-methyl-3-phenylmethoxyprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-14(12-19-13-15-9-7-6-8-10-15)11-18-20-16(2,3)17(4,5)21-18/h6-11H,12-13H2,1-5H3/b14-11+ |
InChI Key |
GNZALLFMFGISHP-SDNWHVSQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COCC2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-2-methylprop-1-en-1-ylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The boronic ester moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Benzyloxy alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can target specific enzymes or receptors that interact with boron-containing molecules, leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of the target compound, highlighting structural variations and their implications:
Key Differences and Implications
Substituent Effects :
- Benzyloxy vs. Halogens (Cl) : The benzyloxy group in the target compound improves lipophilicity, whereas chlorine in analogues (e.g., ) increases electrophilicity, favoring aryl-aryl coupling.
- Aliphatic vs. Aromatic Backbones : Aliphatic vinyl derivatives (e.g., ) exhibit higher conformational flexibility, while cyclopropane-containing analogues (e.g., ) introduce steric and stereochemical complexity for chiral synthesis.
Synthetic Efficiency :
- Yields for aliphatic vinyl boronates (e.g., 63–77% in ) are lower than those for cyclopropane derivatives (99% in ), likely due to steric challenges in the latter.
Applications :
- Pharmaceutical Intermediates : Benzyloxy-phenyl derivatives (e.g., ) are prioritized in drug synthesis (e.g., selpercatinib precursors ).
- Asymmetric Catalysis : Chiral cyclopropane-boronate hybrids (e.g., ) are used in enantioselective transformations.
Safety and Handling :
- Most benzyloxy-substituted boronates (e.g., ) share hazard profiles (H302: oral toxicity; H315/H319: skin/eye irritation), necessitating inert atmosphere storage.
Research Findings and Data
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Benzyloxy-substituted boronates show moderate reactivity compared to electron-deficient aryl boronates (e.g., chlorophenyl derivatives ). Steric hindrance from the methylpropene group may reduce coupling efficiency.
- Functionalization : The vinyl group in the target compound enables Diels-Alder or hydroboration reactions, expanding utility in complex molecule synthesis.
Thermal and Chemical Stability
- Pinacol boronates generally decompose above 150°C. The benzyloxy group may lower thermal stability slightly compared to methoxy analogues .
Biological Activity
The compound 2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its unique structural characteristics that impart significant biological activity. This article explores its biological properties, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a dioxaborolane ring fused with a benzyloxy group and a methylpropene moiety. The presence of these functional groups enhances its reactivity and stability.
Molecular Formula
- Molecular Formula: CHB
- Molecular Weight: 231.19 g/mol
Biological Activity
The biological activity of 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated across various domains:
1. Anticancer Activity
Research indicates that compounds in the dioxaborolane class exhibit significant anticancer properties. A study demonstrated that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The incorporation of the benzyloxy group enhances lipophilicity, improving cellular uptake and efficacy against certain cancer types.
2. Cross-Coupling Reactions
This compound is utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Such reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals. The unique reactivity profile allows for selective coupling under mild conditions.
3. Bioconjugation Applications
The ability to modify biomolecules makes this compound valuable in bioconjugation techniques. It can be employed to attach therapeutic agents to targeting moieties, enhancing drug delivery systems and specificity towards cancer cells.
Case Studies
Several studies have highlighted the effectiveness of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of dioxaborolane derivatives on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation. |
| Study 2 | Examined the utility of this compound in cross-coupling reactions with aryl halides. The study reported high yields and selectivity for desired products under optimized conditions. |
| Study 3 | Focused on bioconjugation strategies using this compound to enhance the therapeutic index of chemotherapeutics by targeting specific cancer markers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
